

# A Comparative Guide to CCR8 Inhibitors: ML604086 vs. AZ084

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ML604086  |           |
| Cat. No.:            | B11831190 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent small molecule inhibitors of the C-C chemokine receptor 8 (CCR8): **ML604086** and AZ084. CCR8 has emerged as a promising therapeutic target in immunology and oncology, primarily due to its role in the function of regulatory T cells (Tregs) and Th2 cells. This document synthesizes available experimental data to objectively compare the efficacy, mechanism of action, and pharmacokinetic profiles of **ML604086** and AZ084.

At a Glance: Kev Differences

| Feature                    | ML604086                                 | AZ084                                                                                |
|----------------------------|------------------------------------------|--------------------------------------------------------------------------------------|
| Mechanism of Action        | Selective CCR8 inhibitor                 | Potent, selective, and orally active allosteric CCR8 antagonist                      |
| Primary Indication Studied | Asthma                                   | Cancer, Asthma                                                                       |
| Reported Efficacy          | Ineffective in a primate model of asthma | Effective in a mouse tumor<br>model (reduces Treg<br>differentiation and metastasis) |
| Oral Bioavailability       | Poor                                     | Good (in rats)                                                                       |

#### **Mechanism of Action**



Both **ML604086** and AZ084 target the CCR8 receptor, a G protein-coupled receptor (GPCR) that binds to the chemokine CCL1. However, their specific mechanisms of inhibition differ.

**ML604086** is a selective inhibitor that directly competes with CCL1 for binding to CCR8.[1][2] This competitive antagonism blocks the downstream signaling cascade initiated by CCL1 binding, which includes calcium mobilization and cell migration.

AZ084 is described as a potent and selective allosteric antagonist of CCR8.[1][3][4] This means it binds to a site on the receptor distinct from the CCL1 binding site. This binding event induces a conformational change in the receptor that prevents its activation by CCL1. Allosteric modulators can offer advantages in terms of specificity and the ability to modulate signaling in a more nuanced manner.



Click to download full resolution via product page

Figure 1. Mechanisms of CCR8 inhibition by **ML604086** and AZ084.

# **Efficacy Data**

Direct head-to-head efficacy studies of **ML604086** and AZ084 are not publicly available. The existing data is derived from studies in different disease models and species, making a direct



comparison challenging.

In Vitro Potency

| Compound                             | Assay                                         | Cell Line/System                              | Potency (IC50 / K1)           |
|--------------------------------------|-----------------------------------------------|-----------------------------------------------|-------------------------------|
| ML604086                             | CCL1-mediated chemotaxis                      | Cynomolgus monkey<br>CCR8-expressing<br>cells | IC50: 1.3 μM[1]               |
| CCL1-induced Ca <sup>2+</sup> influx | Cynomolgus monkey<br>CCR8-expressing<br>cells | IC50: 1.0 μM[1]                               |                               |
| AZ084                                | CCR8 binding                                  | Human primary T cells, Dendritic cells        | K <sub>i</sub> : 0.9 nM[3][4] |
| Chemotaxis (AML cells)               | AML cells                                     | IC50: 1.3 nM[1]                               | _                             |
| Chemotaxis (Dendritic cells)         | Dendritic cells                               | IC50: 4.6 nM[1]                               | _                             |
| Chemotaxis (T cells)                 | T cells                                       | IC50: 5.7 nM[1]                               | -                             |

Note: The different assays and cell systems used for each compound should be considered when interpreting these potency values.

## **In Vivo Efficacy**

ML604086 in a Primate Model of Asthma:

In a study using a primate model of asthma, intravenous administration of **ML604086** achieved over 98% inhibition of CCL1 binding to CCR8 on circulating T-cells.[5][6][7] However, this high level of target engagement did not translate into a significant reduction in airway eosinophilia, pro-inflammatory cytokine production, or improvements in airway resistance and compliance.[5] [6][7] These findings suggest that CCR8 antagonism may not be an effective strategy for the treatment of asthma.

AZ084 in a Mouse Tumor Model:



In a subcutaneous Lewis Lung Carcinoma (LLC) mouse model, intraperitoneal administration of AZ084 demonstrated significant anti-tumor efficacy.[1] The proposed mechanism is the inhibition of Treg differentiation and subsequent reduction of tumor cell colonization in the lungs.[1] Specifically, AZ084 was shown to reduce the number of CD4+Foxp3+ Tregs in the lungs of mice pre-injected with LLC-derived exosomes.[1]



Click to download full resolution via product page



Figure 2. Proposed mechanism of AZ084 in a tumor microenvironment.

## **Pharmacokinetics**

| Compound | Oral Bioavailability | Species |
|----------|----------------------|---------|
| ML604086 | Poor (F=2%)[8]       | Rat     |
| AZ084    | Good (>70%)[1]       | Rat     |

The poor oral bioavailability of **ML604086** limits its potential for oral administration, whereas AZ084's favorable pharmacokinetic profile in rats suggests its suitability for oral dosing.[1][8]

## **Experimental Protocols**

## ML604086: Primate Model of Asthma

- Model: Cynomolgus monkeys with allergic asthma induced by Ascaris suum antigen challenge.[5][6][7]
- Dosing: ML604086 administered via intravenous infusion.[5][6][7]
- Endpoints:
  - Pharmacokinetics and systemic CCR8 inhibition (measured by CCL1 binding to circulating T-cells).[5][6][7]
  - Inflammatory cell counts (e.g., eosinophils) in bronchoalveolar lavage (BAL) fluid.[5][6][7]
  - Levels of Th2 cytokines (IL-4, IL-5, IL-13) and mucus in BAL fluid.[5][6][7]
  - Airway resistance and compliance measured before and after allergen challenge and in response to methacholine.[5][6][7]





Click to download full resolution via product page

Figure 3. Experimental workflow for ML604086 in a primate asthma model.

#### **AZ084: Mouse Tumor Model**

- Model: C57BL/6 mice with subcutaneous LLC tumors.[1]
- Dosing: AZ084 administered intraperitoneally every third day.[1]
- Endpoints:
  - Inhibition of Treg differentiation.[1]
  - Reduction in the number of CD4+Foxp3+ Tregs in the lungs.[1]
  - Inhibition of tumor cell colonization and metastasis in the lungs.[1]
  - Quantification of lung metastatic nodules.



#### Conclusion

**ML604086** and AZ084 are both inhibitors of the CCR8 receptor but exhibit distinct pharmacological profiles and have been evaluated in different therapeutic contexts. **ML604086**, a selective CCR8 inhibitor with poor oral bioavailability, was found to be ineffective in a primate model of asthma despite high target engagement.[5][6][7][8] In contrast, AZ084, a potent, orally bioavailable allosteric antagonist of CCR8, has shown promising anti-tumor efficacy in a mouse model by modulating the tumor microenvironment through the inhibition of Treg differentiation.

The available data suggests that while CCR8 remains a target of interest, the therapeutic success of its inhibitors may be highly dependent on the specific disease indication and the pharmacological properties of the compound. The contrasting results between **ML604086** in asthma and AZ084 in oncology highlight the need for further research to fully elucidate the role of the CCL1-CCR8 axis in different pathologies and to develop optimized inhibitors for specific therapeutic applications. Future head-to-head studies in various disease models will be crucial for a definitive comparison of the efficacy of these and other CCR8 inhibitors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Orally bioavailable allosteric CCR8 antagonists inhibit dendritic cell, T cell and eosinophil migration PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro Differentiation of Thymic Treg Cell Progenitors to Mature Thymic Treg Cells PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemokine Receptor-Targeted Therapies: Special Case for CCR8 PMC [pmc.ncbi.nlm.nih.gov]



- 7. Antagonism of chemokine receptor CCR8 is ineffective in a primate model of asthma -PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Guide to CCR8 Inhibitors: ML604086 vs. AZ084]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11831190#comparing-ml604086-and-az084-efficacy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com